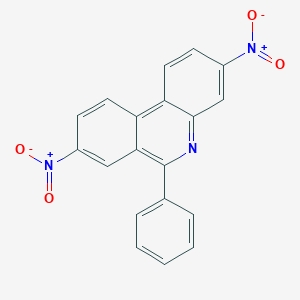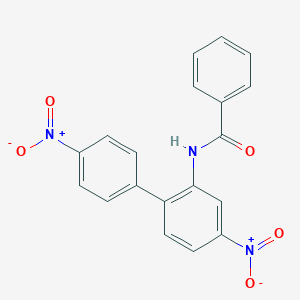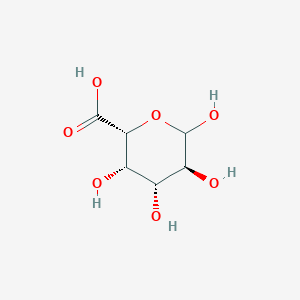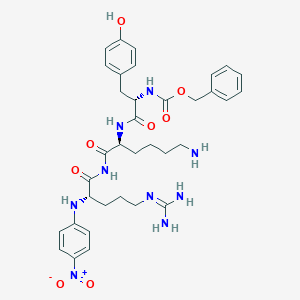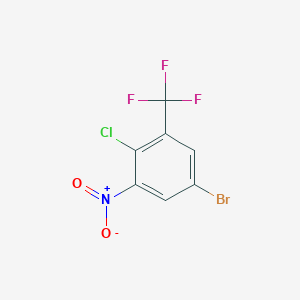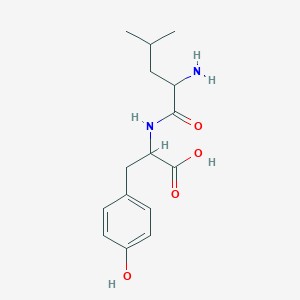![molecular formula C30H62N2O8 B017785 Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol CAS No. 103051-63-4](/img/structure/B17785.png)
Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diamine; hexanedioic acid; 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol; propane-1,1-diol are chemical compounds that have gained significant attention in scientific research. These compounds have been synthesized and studied for their potential applications in various fields, including medicine and materials science.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have been studied for their potential applications in various scientific fields. For instance, hexane-1,6-diamine has been used as a building block for the synthesis of polyamides and other polymers. Hexanedioic acid has been used in the synthesis of nylon and other polyesters. 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol has been studied for its potential use in the treatment of Alzheimer's disease. Propane-1,1-diol has been used as a solvent and as a building block for the synthesis of various polymers.
Wirkmechanismus
The mechanism of action of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol varies depending on their applications. For instance, hexanedioic acid can act as a crosslinking agent in the synthesis of polymers, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of these compounds also vary depending on their applications. For instance, hexanedioic acid may cause skin irritation and respiratory distress if inhaled, while 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol may have neuroprotective effects against beta-amyloid toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol have various advantages and limitations for lab experiments. For instance, they can be easily synthesized and have a wide range of applications. However, they may also have toxic effects and require careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the study of hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol. For instance, further research can be conducted on their potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, their applications in materials science and nanotechnology can be further explored. Furthermore, the development of new synthesis methods and the optimization of existing methods can also be explored to improve their efficiency and reduce their environmental impact.
Conclusion:
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol are important chemical compounds that have gained significant attention in scientific research. They have various applications in medicine, materials science, and other fields. Further research on their synthesis, mechanism of action, and potential applications can lead to new discoveries and innovations.
Synthesemethoden
Hexane-1,6-diamine, hexanedioic acid, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol, and propane-1,1-diol can be synthesized through various methods. One of the most common methods is the reaction between amines and carboxylic acids. For instance, hexane-1,6-diamine can be synthesized through the reaction between hexanedioic acid and ammonia. Similarly, 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol can be synthesized through the reaction between cyclohexanone and 4-hydroxycyclohexylpropanone.
Eigenschaften
CAS-Nummer |
103051-63-4 |
|---|---|
Produktname |
Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |
Molekularformel |
C30H62N2O8 |
Molekulargewicht |
578.8 g/mol |
IUPAC-Name |
hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol |
InChI |
InChI=1S/C15H28O2.C6H16N2.C6H10O4.C3H8O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10;1-2-3(4)5/h11-14,16-17H,3-10H2,1-2H3;1-8H2;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
InChI-Schlüssel |
HQIDAZUQEFKDSG-UHFFFAOYSA-N |
SMILES |
CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CCC(O)O.CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Synonyme |
Hexanedioic acid, polymer with 1,6-hexanediamine, 4,4'-(1-methylethylidene)bis[cyclohexanol] and 1,2-propanediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)



